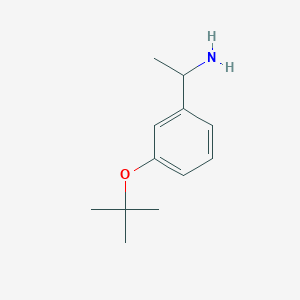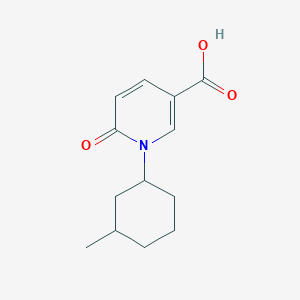
1-(3-methylcyclohexyl)-6-oxopyridine-3-carboxylic acid
描述
1-(3-methylcyclohexyl)-6-oxopyridine-3-carboxylic acid is an organic compound that features a cyclohexane ring substituted with a methyl group and a dihydropyridine ring with a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylcyclohexyl)-6-oxopyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a cyclohexanone derivative with a suitable dihydropyridine precursor in the presence of a catalyst can yield the desired compound. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants, making the process efficient and cost-effective. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.
化学反应分析
Types of Reactions
1-(3-methylcyclohexyl)-6-oxopyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under suitable conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
1-(3-methylcyclohexyl)-6-oxopyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(3-methylcyclohexyl)-6-oxopyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Cyclohexane derivatives: Compounds with similar cyclohexane rings but different substituents.
Dihydropyridine derivatives: Compounds with similar dihydropyridine rings but different functional groups.
Uniqueness
1-(3-methylcyclohexyl)-6-oxopyridine-3-carboxylic acid is unique due to its specific combination of a cyclohexane ring with a methyl group and a dihydropyridine ring with a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C13H17NO3 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC 名称 |
1-(3-methylcyclohexyl)-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H17NO3/c1-9-3-2-4-11(7-9)14-8-10(13(16)17)5-6-12(14)15/h5-6,8-9,11H,2-4,7H2,1H3,(H,16,17) |
InChI 键 |
SQPNLXHXFAETGO-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC(C1)N2C=C(C=CC2=O)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
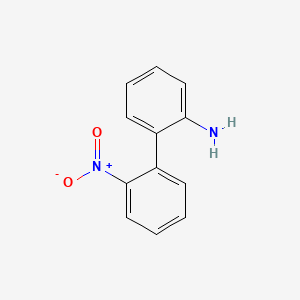
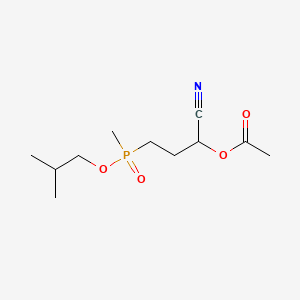
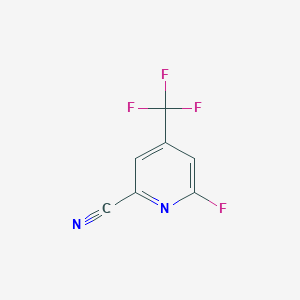
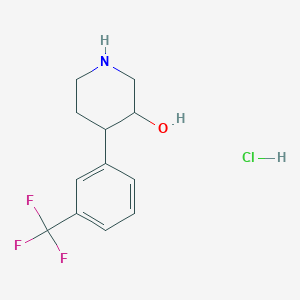
![6-chloro-3-chloromethyl-3H-oxazolo[4,5-b]pyridin-2-one](/img/structure/B8723118.png)
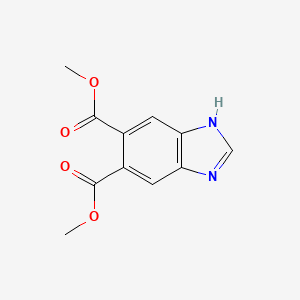
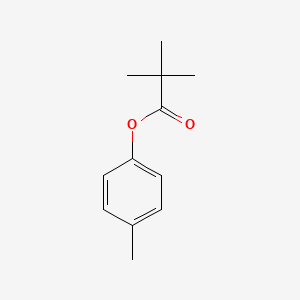
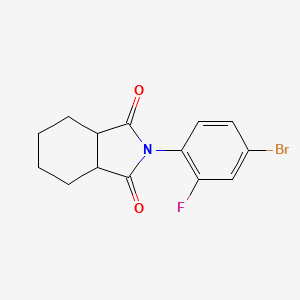
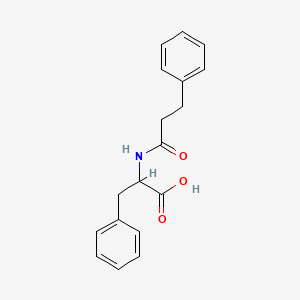
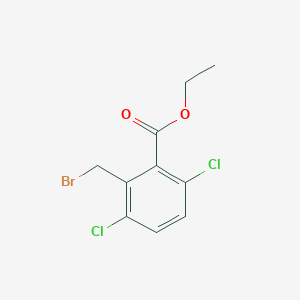
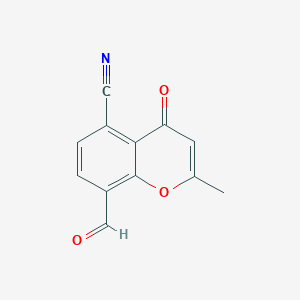
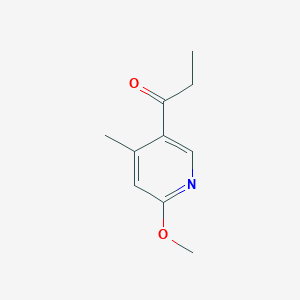
![2-Benzyl-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B8723181.png)
